molecular formula C17H20N2 B13093660 (1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine

Katalognummer: B13093660
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: OOWNZMAMEIOHSE-DCGLDWPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is a complex organic compound that features a quinuclidine core with an indole moiety and a vinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quinuclidine compounds.

Wissenschaftliche Forschungsanwendungen

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and quinuclidine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinuclidine derivatives: Compounds with similar quinuclidine cores but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various functional groups.

    Vinyl-substituted compounds: Molecules with vinyl groups attached to different cores.

Uniqueness

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is unique due to the combination of its quinuclidine core, indole moiety, and vinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C17H20N2

Molekulargewicht

252.35 g/mol

IUPAC-Name

2-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indole

InChI

InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2/t12-,13-,17-/m0/s1

InChI-Schlüssel

OOWNZMAMEIOHSE-DCGLDWPTSA-N

Isomerische SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=CC4=CC=CC=C4N3

Kanonische SMILES

C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.